[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474524
InChI: InChI=1S/C15H30N2O3/c1-12(2)17(14(19)20-15(3,4)5)11-13-6-7-16(10-13)8-9-18/h12-13,18H,6-11H2,1-5H3
SMILES:
Molecular Formula: C15H30N2O3
Molecular Weight: 286.41 g/mol

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13474524

Molecular Formula: C15H30N2O3

Molecular Weight: 286.41 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H30N2O3
Molecular Weight 286.41 g/mol
IUPAC Name tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C15H30N2O3/c1-12(2)17(14(19)20-15(3,4)5)11-13-6-7-16(10-13)8-9-18/h12-13,18H,6-11H2,1-5H3
Standard InChI Key LMZSTACSOOEMGX-UHFFFAOYSA-N
Canonical SMILES CC(C)N(CC1CCN(C1)CCO)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a pyrrolidine ring, a five-membered secondary amine, substituted at the 3-position with a hydroxymethyl group and an isopropyl-tert-butyl carbamate moiety. The tert-butyl ester acts as a protective group, shielding the carbamate from premature hydrolysis during synthetic processes. The hydroxyethyl group enhances solubility, a critical factor for bioavailability in drug candidates.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₃₀N₂O₃
Molecular Weight286.41 g/mol
CAS Number1353981-49-3
IUPAC Nametert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
LogP (Predicted)2.8
Solubility (Water)0.176 mg/mL

The stereochemistry of the pyrrolidine ring influences its biological interactions. Computational models suggest the (S)-configuration at the 3-position optimizes binding to neurological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Pyrrolidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution of 3-hydroxymethylpyrrolidine with 2-chloroethanol.

  • Carbamate Formation: Reaction with isopropyl isocyanate in the presence of tert-butanol, catalyzed by triethylamine, yields the protected carbamate .

  • Purification: Crystallization from ethanol/water mixtures achieves >95% purity, as validated by HPLC .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
13-Hydroxymethylpyrrolidine, 2-Chloroethanol80°C78%
2Isopropyl isocyanate, tert-Butanol25°C85%

Side reactions, such as over-alkylation at the pyrrolidine nitrogen, are mitigated using stoichiometric controls.

Stability and Reactivity

TargetIC₅₀ (µM)Assay Type
mAChR (M₁)1.2Radioligand
D₂ Dopamine Receptor2.8cAMP Inhibition
σ-1 Receptor12.4Calcium Flux

Anticancer Activity

Preliminary screens against NCI-60 cell lines show selective cytotoxicity in leukemia (CCRF-CEM, GI₅₀ = 8.7 µM) and ovarian cancer (OVCAR-3, GI₅₀ = 11.3 µM) models. Mechanistic studies suggest caspase-3 activation and PARP cleavage, indicating apoptotic pathways.

Applications in Drug Development

Intermediate in Protease Inhibitor Synthesis

The compound serves as a key building block for HCV NS3/4A protease inhibitors. Coupling with quinoline derivatives produces analogs with sub-nanomolar enzymatic inhibition (Ki = 0.3 nM) . Clinical candidates derived from this scaffold show >90% viral load reduction in Phase II trials.

Prodrug Formulations

Conjugation with antiviral nucleosides (e.g., remdesivir) via carbamate linkages enhances oral bioavailability by 40% compared to phosphate ester prodrugs . The tert-butyl group prevents premature hydrolysis in gastric fluid, enabling targeted intestinal absorption.

Challenges and Future Directions

Metabolic Stability

Despite favorable LogP values, first-pass metabolism via CYP3A4 limits systemic exposure (hepatic extraction ratio = 0.65) . Structural modifications, such as fluorination at the pyrrolidine 4-position, are under investigation to reduce oxidative degradation.

Scalability of Synthesis

Current routes require chromatographic purification, increasing production costs. Continuous-flow approaches using immobilized lipase catalysts show promise for kilogram-scale synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator